

Application Notes and Protocols: JNJ-64264681 in Preclinical Autoimmune Models

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Compound of Interest

Compound Name: JNJ-64264681

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Introduction

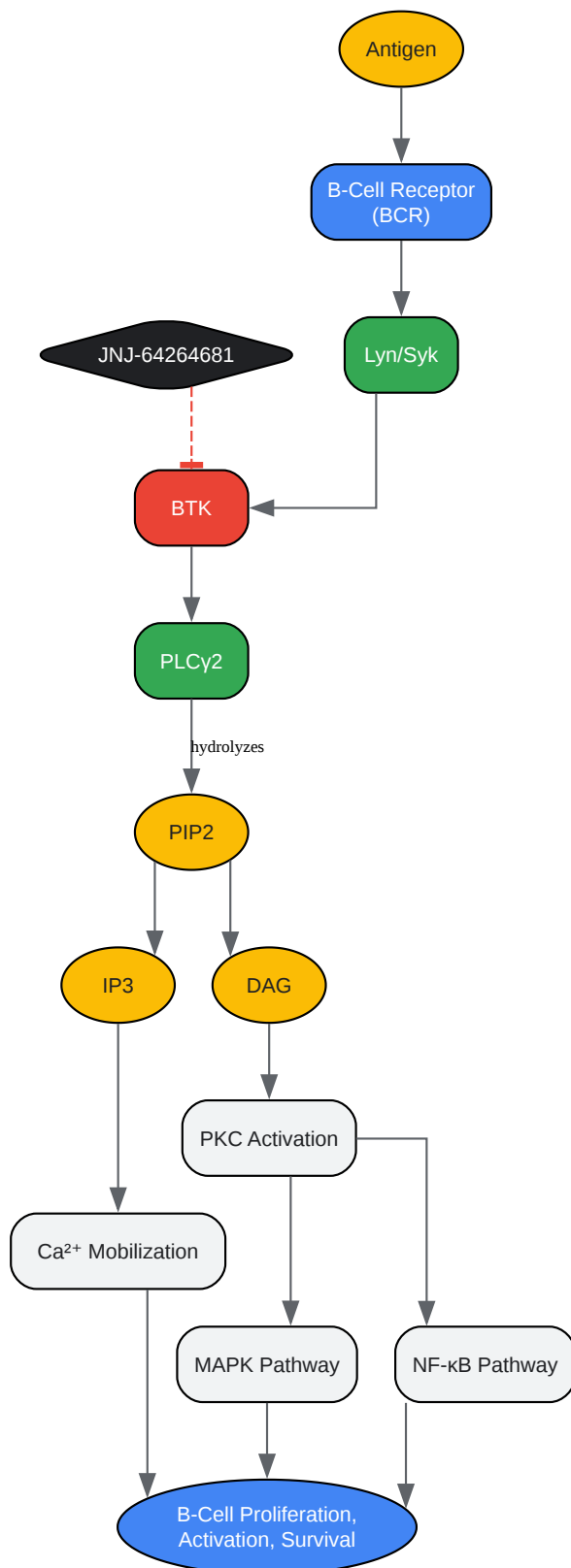
JNJ-64264681 is an orally bioavailable, potent, and selective irreversible covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a critical signaling molecule downstream of the B-cell receptor (BCR) and Fc receptors, playing a crucial role in the activation, proliferation, and survival of B-cells and other immune cells.[1][4] Dysregulation of the BTK signaling pathway is implicated in the pathogenesis of various autoimmune diseases, making it a key therapeutic target. Preclinical studies have demonstrated that **JNJ-64264681** exhibits excellent oral efficacy in various autoimmune models, supporting its clinical development for the treatment of diseases such as rheumatoid arthritis and systemic lupus erythematosus.[1][2]

These application notes provide an overview of the experimental design for evaluating **JNJ-64264681** in common preclinical models of autoimmune diseases. The included protocols are generalized based on standard methodologies for these models and can be adapted for the specific experimental needs of your research.

Mechanism of Action and Signaling Pathway

JNJ-64264681 covalently binds to a cysteine residue in the active site of BTK, leading to its irreversible inhibition. This blocks the BCR signaling cascade, thereby inhibiting B-cell activation and downstream inflammatory processes.

BTK Signaling Pathway



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Caption: BTK Signaling Pathway Inhibition by **JNJ-64264681**.

Data Presentation

While specific preclinical efficacy data for **JNJ-64264681** in autoimmune models is not publicly available, the following tables illustrate how to structure and present such quantitative data for clear comparison.

Table 1: Illustrative Efficacy of **JNJ-64264681** in a Rat Collagen-Induced Arthritis (CIA) Model

Treatment Group	Dose (mg/kg, p.o., QD)	Mean Arthritis Score (Day 21)	% Inhibition of Arthritis Score	Paw Volume (mL, Day 21)	% Reduction in Paw Swelling
Vehicle Control	-	12.5 ± 1.5	-	2.8 ± 0.3	-
JNJ-64264681	1	8.2 ± 1.2	34.4	2.1 ± 0.2	25.0
JNJ-64264681	3	4.5 ± 0.8	64.0	1.5 ± 0.2	46.4
JNJ-64264681	10	1.8 ± 0.5	85.6	1.1 ± 0.1	60.7
Positive Control (e.g., Methotrexate)	0.5	6.3 ± 1.0	49.6	1.8 ± 0.2	35.7

Data are presented as mean ± SEM and are for illustrative purposes only.

Table 2: Illustrative Effect of **JNJ-64264681** on Serum Cytokine Levels in a Mouse Systemic Lupus Erythematosus (SLE) Model (NZB/W F1 mice)

Treatment Group	Dose (mg/kg, p.o., QD)	Serum Anti-dsDNA (IU/mL)	Serum IL-6 (pg/mL)	Serum TNF- α (pg/mL)
Vehicle Control	-	850 \pm 120	150 \pm 25	210 \pm 30
JNJ-64264681	3	520 \pm 90	95 \pm 18	145 \pm 22
JNJ-64264681	10	280 \pm 60	60 \pm 12	90 \pm 15
JNJ-64264681	30	150 \pm 40	45 \pm 10	75 \pm 10
Positive Control (e.g., Cyclophosphamide)	20	350 \pm 75	80 \pm 15	110 \pm 18

Data are presented as mean \pm SEM and are for illustrative purposes only.

Experimental Protocols

The following are detailed protocols for commonly used autoimmune models to evaluate the efficacy of BTK inhibitors like **JNJ-64264681**.

Protocol 1: Collagen-Induced Arthritis (CIA) in Rats

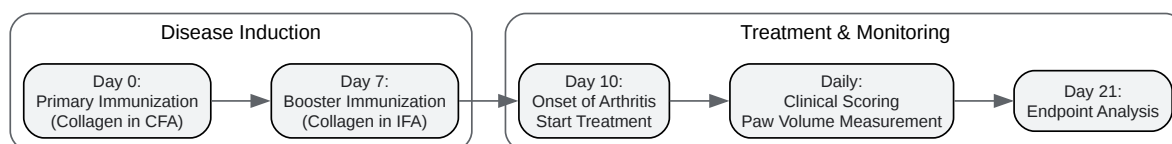
This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate potential therapeutics.

Materials:

- Male Lewis rats (8-10 weeks old)
- Bovine Type II Collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- **JNJ-64264681**

- Vehicle (e.g., 0.5% methylcellulose)
- Positive control (e.g., Methotrexate)
- Calipers for paw volume measurement

Experimental Workflow:



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Caption: Experimental Workflow for the Rat CIA Model.

Procedure:

- Disease Induction:
 - On Day 0, immunize rats intradermally at the base of the tail with an emulsion of bovine type II collagen in CFA.
 - On Day 7, administer a booster immunization with an emulsion of bovine type II collagen in IFA.
- Treatment:
 - Begin treatment on Day 10, upon the first signs of arthritis.
 - Administer **JNJ-64264681** orally (p.o.) once daily (QD) at various doses (e.g., 1, 3, 10 mg/kg).
 - Include a vehicle control group and a positive control group (e.g., methotrexate at 0.5 mg/kg, p.o., QD).

- Efficacy Assessment:
 - Monitor animals daily for clinical signs of arthritis using a scoring system (e.g., 0-4 scale per paw, max score of 16).
 - Measure paw volume using a plethysmometer or calipers every other day.
 - Record body weights regularly.
- Endpoint Analysis (Day 21):
 - Collect blood for serum analysis of inflammatory cytokines (e.g., TNF- α , IL-6) and anti-collagen antibodies.
 - Harvest paws for histological analysis to assess inflammation, pannus formation, cartilage damage, and bone erosion.

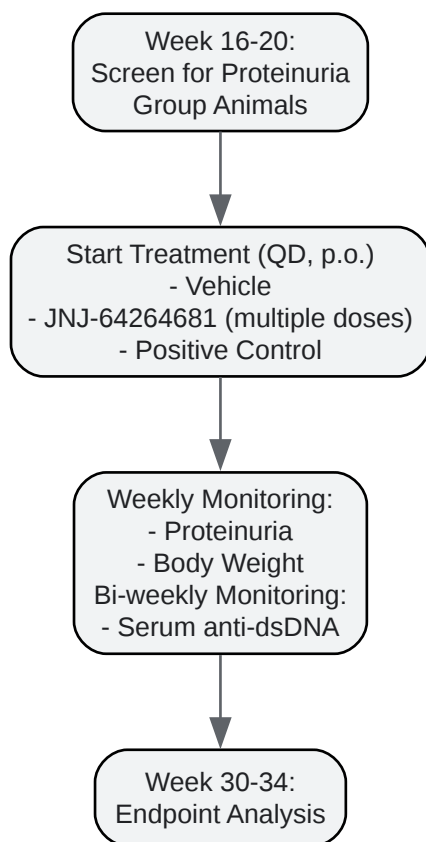
Protocol 2: Systemic Lupus Erythematosus (SLE) in NZB/W F1 Mice

This is a spontaneous model of lupus, where female mice develop an autoimmune syndrome characterized by autoantibody production and glomerulonephritis, mimicking human SLE.

Materials:

- Female NZB/W F1 mice (16-20 weeks old)
- **JNJ-64264681**
- Vehicle (e.g., 0.5% methylcellulose)
- Positive control (e.g., Cyclophosphamide)
- Metabolic cages for urine collection
- ELISA kits for anti-dsDNA and cytokine measurement

Experimental Workflow:



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Caption: Experimental Workflow for the Mouse SLE Model.

Procedure:

- Animal Selection and Grouping:
 - At 16-20 weeks of age, screen female NZB/W F1 mice for proteinuria.
 - Randomize mice with established proteinuria into treatment groups.
- Treatment:
 - Administer **JNJ-64264681** orally (p.o.) once daily (QD) at various doses (e.g., 3, 10, 30 mg/kg).
 - Include a vehicle control group and a positive control group (e.g., cyclophosphamide at 20 mg/kg, intraperitoneally, once a week).

- Efficacy Assessment:
 - Monitor proteinuria weekly using urine test strips.
 - Measure serum levels of anti-dsDNA antibodies every two weeks via ELISA.
 - Record body weights weekly.
- Endpoint Analysis (Week 30-34 or upon reaching humane endpoints):
 - Collect blood for serum analysis of cytokines (e.g., IL-6, TNF- α , IFN- γ) and autoantibodies.
 - Harvest kidneys for histological assessment of glomerulonephritis (e.g., immune complex deposition, inflammation, and renal damage).
 - Analyze spleen for changes in B-cell and plasma cell populations by flow cytometry.

Conclusion

The provided protocols and application notes offer a framework for the preclinical evaluation of **JNJ-64264681** in relevant autoimmune disease models. While specific efficacy data for **JNJ-64264681** remains proprietary, the established mechanism of action of BTK inhibition strongly supports its therapeutic potential in these and other autoimmune conditions. Researchers are encouraged to adapt these protocols to their specific scientific questions to further elucidate the therapeutic profile of this promising BTK inhibitor.

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References

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